benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one
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Overview
Description
Benzo[c]phenanthrene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It consists of four fused benzene rings and is a white solid that is soluble in nonpolar organic solvents . This compound is of theoretical interest but is also found in the environment and is weakly carcinogenic .
4-Iodo-2,5,7-trinitrofluoren-9-one: is an organic compound with the chemical formula C₁₃H₅N₃O₇. It is a yellow crystalline solid used primarily in the manufacture of explosives and as a chemical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Benzo[c]phenanthrene can be synthesized through various methods, including the fusion of benzene rings and cyclization reactions .
- One common method involves the cyclization of appropriate precursors under high-temperature conditions.
Industrial Production Methods:
- Industrial production of benzo[c]phenanthrene typically involves the use of catalytic processes to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
- The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one involves nitration reactions of fluorenone derivatives .
- The reaction conditions often include the use of strong acids and controlled temperatures to achieve the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[c]phenanthrene can undergo oxidation to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
- Oxidizing agents such as chromic acid for oxidation reactions .
- Reducing agents like hydrogen gas and raney nickel for reduction reactions .
- Halogenating agents for electrophilic substitution reactions .
Major Products:
- Quinones from oxidation reactions .
- Dihydro derivatives from reduction reactions .
- Halogenated derivatives from substitution reactions .
Types of Reactions:
Reduction: This compound can undergo reduction to form amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups.
Common Reagents and Conditions:
- Reducing agents such as hydrides for reduction reactions .
- Nucleophiles for substitution reactions .
Major Products:
Scientific Research Applications
Benzo[c]phenanthrene
Chemistry: Used in the study of polycyclic aromatic hydrocarbons and their properties.
Biology: Investigated for its weak carcinogenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
4-Iodo-2,5,7-trinitrofluoren-9-one
Mechanism of Action
Benzo[c]phenanthrene
- The mechanism of action involves its interaction with cellular components, leading to weak carcinogenic effects .
- It can form reactive intermediates that interact with DNA and proteins, potentially causing mutations .
4-Iodo-2,5,7-trinitrofluoren-9-one
Comparison with Similar Compounds
Benzo[c]phenanthrene
Similar Compounds: Phenanthrene, anthracene, and chrysene.
Uniqueness: Benzo[c]phenanthrene has a unique nonplanar structure and specific reactivity due to its fused benzene rings.
4-Iodo-2,5,7-trinitrofluoren-9-one
Properties
CAS No. |
916-68-7 |
---|---|
Molecular Formula |
C31H16IN3O7 |
Molecular Weight |
669.4 g/mol |
IUPAC Name |
benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C18H12.C13H4IN3O7/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
InChI Key |
OMDPVRNBYCKDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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